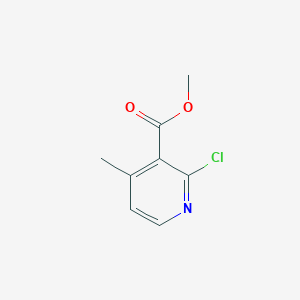

Methyl 2-chloro-4-methylnicotinate

Description

Properties

IUPAC Name |

methyl 2-chloro-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQVQDYEBIHZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591371 | |

| Record name | Methyl 2-chloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217811-63-7 | |

| Record name | Methyl 2-chloro-4-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-chloro-4-methylnicotinate" properties and structure

An In-depth Technical Guide to Methyl 2-chloro-4-methylnicotinate: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that has emerged as a crucial intermediate in the realms of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a reactive chlorine atom, a methyl group, and an ester functional group on a pyridine scaffold, makes it a highly valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic protocols, reactivity, and its significant applications, particularly in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this compound is key to unlocking its potential in creating next-generation pharmaceuticals.

Physicochemical and Structural Properties

The structural integrity and physicochemical characteristics of this compound are fundamental to its reactivity and utility in synthesis. The pyridine ring, substituted with an electron-withdrawing chlorine atom and an electron-donating methyl group, presents a unique electronic profile that influences its chemical behavior.

Structure:

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 217811-63-7 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Boiling Point | 204 °C (399 °F) | [3] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |

| LogP | 1.83 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

| Synonyms | Methyl 2-chloro-4-methylpyridine-3-carboxylate | [1] |

Synthesis and Experimental Protocols

The most common and direct laboratory synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-chloro-4-methylnicotinic acid, with methanol. This reaction typically proceeds via a Fischer esterification mechanism, utilizing a strong acid catalyst.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for the esterification of 2-chloro-4-methylnicotinic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, where the progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through spectroscopic analysis.

-

Reaction Setup:

-

To a solution of 2-chloro-4-methylnicotinic acid (1.0 equivalent) in methanol (serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise at room temperature.

-

The choice of sulfuric acid as a catalyst is due to its effectiveness in protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 8-12 hours.[4]

-

Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid spot.

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. This step is crucial to quench the acid catalyst and facilitate the extraction of the ester into an organic solvent.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to yield pure this compound. The identity and purity of the final compound should be confirmed by NMR and mass spectrometry.

-

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its chloro substituent. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups.[4] This reactivity is fundamental to its role as a versatile building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[5]

Key Reaction: Nucleophilic Aromatic Substitution

Caption: General scheme for nucleophilic substitution at the C2 position.

This reactivity allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. For instance, reaction with various amines, alcohols, or thiols can lead to the corresponding 2-amino, 2-alkoxy, or 2-thioalkoxy derivatives. These modifications can significantly impact the molecule's biological activity, including its binding affinity to targets like nicotinic acetylcholine receptors.[4]

Role in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. Its structural framework is found in molecules designed to target a range of biological systems.

-

Neurological Disorders: Derivatives of this compound have been explored for their potential in treating neurological disorders due to their interaction with nicotinic acetylcholine receptors.[4]

-

Anti-inflammatory Agents: The nicotinic acid scaffold is a known pharmacophore in various anti-inflammatory drugs, and derivatives of this compound are investigated for similar activities.[4][5]

-

Agrochemicals: The biological activity of pyridine derivatives also extends to agriculture, where they are explored for the development of new pesticides and herbicides.[4][5]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the methoxy protons of the ester. The chemical shifts and coupling patterns provide definitive information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to the chlorine being significantly deshielded), and the methyl and methoxy carbons.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact molecular formula.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester group and the C=C and C=N bonds of the aromatic pyridine ring.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is associated with several hazards.[3]

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful to aquatic life (H402).[3]

-

Precautions: When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[3][7] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[3]

-

Stability: The product is chemically stable under standard ambient conditions.[3] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[7]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an invaluable tool in the design and synthesis of novel compounds with significant biological potential. A thorough understanding of its chemistry and handling is paramount for leveraging its full potential in research and the development of new therapeutics and other valuable chemical entities.

References

-

PubChem. Ethyl 2-chloro-4-methylnicotinate. [Link]

-

MySkinRecipes. Methyl 4-chloro-2-methylnicotinate. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Spectroscopy Data. [Link]

Sources

A Technical Guide to Methyl 2-chloro-4-methylnicotinate (CAS 217811-63-7): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

Methyl 2-chloro-4-methylnicotinate is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry. Its strategic importance lies in the presence of a C2-chloro substituent on the electron-deficient pyridine ring, which acts as a robust and predictable reactive handle for advanced synthetic transformations. This guide provides an in-depth analysis of its physicochemical properties, a validated synthetic approach, and its core applications, with a particular focus on palladium-catalyzed cross-coupling reactions. For researchers and drug development professionals, this compound is not merely an intermediate but a gateway to novel molecular architectures, enabling the systematic construction of compound libraries for screening and lead optimization. The methodologies and insights presented herein are designed to be directly applicable in a laboratory setting, emphasizing the causal relationships behind procedural choices to ensure reproducibility and success.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use. This section details the key identifiers for this compound and provides a predicted spectroscopic signature to serve as a benchmark for characterization.

2.1 Key Properties

The fundamental properties of the title compound are summarized below. These data are critical for proper handling, storage, and reaction setup.

| Property | Value | Source |

| CAS Number | 217811-63-7 | ChemScene |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Synonym | Methyl 2-chloro-4-methylpyridine-3-carboxylate | [1] |

| Appearance | Expected to be a solid or oil | N/A |

| Storage | Sealed in dry, 2-8°C | [1] |

2.2 Computational Data

In silico predictions offer valuable insights into a molecule's behavior in biological and chemical systems.

| Parameter | Value | Significance |

| TPSA (Topological Polar Surface Area) | 39.19 Ų | Indicates moderate cell permeability. |

| LogP (Octanol-Water Partition Coefficient) | 1.83 | Suggests good lipophilicity for membrane crossing. |

| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen and two ester oxygens can accept H-bonds. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. |

| Rotatable Bonds | 1 | Limited conformational flexibility, centered on the ester group. |

| (Data sourced from ChemScene)[1] |

2.3 Predicted Spectroscopic Signature

For a synthetic chemist, validating the identity and purity of a target molecule is paramount. The following are the expected spectroscopic characteristics for this compound, based on its structure and established principles of chemical spectroscopy.[2][3]

Caption: Structure with key proton environments for NMR analysis.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.2 ppm (d, J ≈ 5 Hz, 1H): This doublet corresponds to the H-6 proton, which is deshielded by the adjacent electronegative nitrogen atom. It is coupled to the H-5 proton.

-

δ ~7.1 ppm (d, J ≈ 5 Hz, 1H): This doublet is assigned to the H-5 proton, coupled to the H-6 proton.

-

δ ~3.9 ppm (s, 3H): A singlet representing the three equivalent protons of the methyl ester (Ester-CH₃ ).

-

δ ~2.5 ppm (s, 3H): A singlet corresponding to the three protons of the methyl group attached to the pyridine ring (Ring-CH₃ ).

-

-

¹³C NMR (100 MHz, CDCl₃): Eight distinct signals are expected.

-

δ ~165 ppm: Quaternary carbon of the ester carbonyl (C=O).

-

δ ~155-145 ppm: Three quaternary carbons of the pyridine ring (C2, C3, C4).

-

δ ~150 ppm & ~122 ppm: Two CH carbons of the pyridine ring (C6, C5).

-

δ ~52 ppm: Carbon of the ester methyl group (-OCH₃).

-

δ ~20 ppm: Carbon of the ring methyl group (-CH₃).

-

-

Infrared (IR) Spectroscopy (ATR):

-

~1730 cm⁻¹ (strong, sharp): C=O stretch of the ester.

-

~1580, 1550 cm⁻¹ (medium): C=C and C=N stretching vibrations of the pyridine ring.

-

~2950 cm⁻¹ (medium): C-H stretching of the methyl groups.

-

~750 cm⁻¹ (medium): C-Cl stretch.

-

-

Mass Spectrometry (MS-EI):

-

m/z 185 (M⁺): The molecular ion peak.

-

m/z 187 (M⁺+2): A characteristic isotopic peak approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

-

m/z 154: Loss of the methoxy group (•OCH₃).

-

m/z 126: Loss of the entire carbomethoxy group (•COOCH₃).

-

Synthesis & Purification

The synthesis of this compound is not widely reported in standard literature, but a reliable pathway can be extrapolated from established procedures for analogous compounds. The key challenge is the construction of the substituted pyridine core.

3.1 Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps. The primary disconnection is the esterification of the corresponding carboxylic acid. The acid itself can be derived from the hydrolysis of a nitrile, a common and robust transformation. The core 2-chloro-4-methylpyridine structure can be assembled from acyclic precursors.

Caption: Retrosynthetic pathway for the target compound.

3.2 Recommended Synthetic Protocol

This protocol is adapted from a patented procedure for the closely related ethyl ester.[4] It involves the cyclization of a functionalized butadiene derivative, followed by chlorination.

Step 1: Synthesis of 1-Cyano-4-(N,N-dimethylamino)-1-methoxycarbonyl-2-methyl-1,3-butadiene This precursor is synthesized via a Knoevenagel-type condensation and subsequent reactions, which are specialized procedures often starting from materials like methyl cyanoacetate and a suitable C4-dicarbonyl equivalent.

Step 2: Cyclization and Chlorination to this compound

-

Rationale: This one-pot reaction combines cyclization to form the pyridine ring with in-situ chlorination. The use of a chlorinating agent like phosphorus oxychloride (POCl₃) is standard for converting pyridones to chloropyridines.

-

Procedure:

-

To a stirred solution of the butadiene precursor (1.0 eq) in an appropriate high-boiling solvent (e.g., toluene or xylenes, 5 mL per mmol), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

-

Causality: The excess POCl₃ serves as both the chlorinating agent and a dehydrating agent to drive the cyclization. The dropwise addition at low temperature controls the initial exothermic reaction.

-

After the addition is complete, slowly warm the mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating is required to overcome the activation energy for both the ring-closing and the subsequent chlorination steps.

-

Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

-

Causality: This step quenches the excess reactive POCl₃. This is a highly exothermic and potentially hazardous step that must be performed with caution in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

3.3 Purification & Characterization

The crude product is typically a dark oil or solid. Purification is achieved via flash column chromatography on silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is generally effective.

-

Validation: The purity of the collected fractions should be assessed by TLC. The identity of the final product must be confirmed by comparing its ¹H NMR, ¹³C NMR, and MS data with the predicted signatures outlined in Section 2.3.

Chemical Reactivity & Core Applications

The synthetic utility of this compound is dominated by the reactivity of its C2-chloro group. This position is electronically activated toward both nucleophilic substitution and, more significantly, oxidative addition by palladium(0) catalysts, making it an ideal substrate for cross-coupling reactions.

4.1 The C2-Chloro Group: A Versatile Handle for C-C and C-N Bond Formation

The electron-withdrawing nature of the pyridine nitrogen and the adjacent ester group makes the C2 position highly electrophilic. This allows the chlorine atom to function as an excellent leaving group in reactions that are central to the construction of complex molecules, particularly in the pharmaceutical industry.[5]

4.2 Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. For substrates like this compound, it provides a direct route to 2-aryl-4-methylnicotinates, which are prevalent motifs in pharmacologically active compounds.[6] 2-Chloropyridines are known to be excellent coupling partners, often providing high yields.[6][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for Suzuki-Miyaura Coupling:

-

In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a strong, non-nucleophilic base such as potassium phosphate (K₃PO₄, 3.0 eq).[8]

-

Causality: The base is crucial for activating the boronic acid into a more nucleophilic boronate species, which is necessary for the transmetalation step.[8] An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 2-5 mol%] or a combination of a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand.[6][7]

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Causality: The solvent must be able to dissolve the organic substrate while also facilitating the dissolution of the inorganic base. Degassing removes oxygen, which can damage the catalyst.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The product is then purified by standard methods (e.g., column chromatography).

4.3 Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a cornerstone for forming carbon-nitrogen bonds, providing access to substituted anilines and related structures that are vital for drug discovery.

Recommended Protocol for Buchwald-Hartwig Amination:

-

To an oven-dried flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos, 4-5 mol%).

-

Causality: For electron-rich heteroaryl chlorides, bulky phosphine ligands are critical. They accelerate the rate-limiting reductive elimination step and shield the palladium center from inhibitory coordination by the pyridine nitrogen, which can otherwise deactivate the catalyst.[8]

-

Add this compound (1.0 eq) and a strong base, typically sodium tert-butoxide (NaOtBu, 1.5 eq).

-

Add the amine coupling partner (1.2 eq) and an anhydrous, aprotic solvent such as toluene or dioxane.

-

Heat the mixture (typically 90-110 °C) with stirring until the reaction is complete.

-

Workup involves cooling the reaction, quenching with water, and extracting the product, followed by chromatographic purification.

Safety & Handling

Proper safety precautions are essential when working with any chemical reagent.

5.1 Hazard Identification

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | H315: Causes skin irritation | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 |

| (Data compiled from multiple supplier safety data sheets)[1][9][10] |

5.2 Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially when performing reactions at elevated temperatures.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a strategically important heterocyclic building block. Its value is defined by the C2-chloro group, which provides a reliable and versatile site for introducing molecular complexity through robust and high-yielding cross-coupling reactions. By understanding its properties, synthesis, and reactivity, particularly in Suzuki-Miyaura and Buchwald-Hartwig aminations, drug discovery professionals can leverage this compound to efficiently generate diverse libraries of novel pyridine-based molecules, accelerating the path toward new therapeutic agents.

References

-

European Patent Office. EP 0372654 A2: Preparation of 2-chloropyridine 3-carboxylic acid esters. [Link][4]

-

Sakai, N., et al. (2005). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link][7]

-

Giroux, A., et al. (1997). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Tetrahedron Letters. [Link][6]

-

Bulusu, A., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science. [Link][5]

-

University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. [Link][3]

-

University of Illinois Springfield. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link][2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. lehigh.edu [lehigh.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

Navigating the Physicochemical Landscape of Methyl 2-chloro-4-methylnicotinate: A Technical Guide to Solubility and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Characteristics of a Key Synthetic Intermediate

Methyl 2-chloro-4-methylnicotinate, with the molecular formula C₈H₈ClNO₂, is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a chlorinated pyridine ring and a methyl ester functional group, dictates its physicochemical properties, which are of paramount importance for its handling, storage, formulation, and reaction optimization. This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon data from closely related analogues and fundamental chemical principles to offer field-proven insights for laboratory and developmental applications. A supplier recommends storing this compound sealed in a dry environment at 2-8°C, suggesting a potential sensitivity to moisture and elevated temperatures[1].

I. Solubility Profile: A Predictive Analysis

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a robust qualitative and semi-quantitative understanding can be constructed by examining its structural components and the known solubility of analogous compounds.

Theoretical Framework: The Interplay of Polarity and Functional Groups

The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound contains both polar (the ester group and the nitrogen atom in the pyridine ring) and non-polar (the methyl group and the aromatic ring) regions. The presence of the chlorine atom also influences its polarity.

Solubility in Organic Solvents

Based on data from structurally similar compounds, this compound is predicted to exhibit good solubility in a range of common organic solvents. A patent for the related compound 2-methyl nicotinate specifies that it is "easily dissolved in organic solvents such as alcohol, ethyl acetate, dichloromethane"[2]. Similarly, methyl nicotinate is known to be soluble in ethanol and benzene[3]. The presence of the methyl ester and the chlorinated pyridine ring in the target molecule suggests a similar affinity for moderately polar to non-polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohol can hydrogen bond with the nitrogen and oxygen atoms of the solute. |

| Esters | Ethyl acetate | High | Similar polarity ("like dissolves like") as both are esters. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | The presence of the chlorine atom in the solute enhances its affinity for chlorinated solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The pyridine ring of the solute can interact with the aromatic ring of the solvent via π-π stacking. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are good solvents for a wide range of organic compounds. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are effective at solvating a wide range of organic molecules. |

Aqueous Solubility

The aqueous solubility of this compound is expected to be low. While the ester and pyridine functionalities can engage in hydrogen bonding with water, the overall molecule is largely non-polar due to the aromatic ring, the methyl group, and the chlorine atom. For comparison, 2-chloropyridine is only slightly soluble in water[4], and 2-chloronicotinic acid also exhibits limited water solubility[5]. However, the solubility is likely to be influenced by the pH of the aqueous medium. Under acidic conditions, the pyridine nitrogen can be protonated, forming a more water-soluble salt.

II. Stability Profile: Key Factors and Degradation Pathways

The stability of this compound is a critical consideration for its long-term storage and use in chemical synthesis. The primary routes of degradation are anticipated to be hydrolysis of the ester group and potential reactions involving the chlorinated pyridine ring, influenced by factors such as pH, temperature, and light.

Hydrolytic Stability

The methyl ester group is the most probable site of hydrolytic degradation. Ester hydrolysis can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (pH < 1), the ester can undergo hydrolysis to yield 2-chloro-4-methylnicotinic acid and methanol[6]. This reaction is typically reversible.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (pH > 12), the ester will be irreversibly hydrolyzed to the corresponding carboxylate salt and methanol[6]. This reaction is generally faster than acid-catalyzed hydrolysis.

At neutral pH, the rate of hydrolysis is expected to be slow at ambient temperature.

Thermal Stability

Elevated temperatures can promote the degradation of this compound. Studies on nicotinic acid have shown that it undergoes thermal degradation at temperatures between 90 and 120°C[7]. While the ester is generally more stable than the free acid, prolonged exposure to high temperatures should be avoided. The related compound 2-chloropyridine is known to evolve toxic phosgene gas upon heating to decomposition[8]. It is plausible that this compound could also produce hazardous decomposition products under high heat.

Photostability

Compounds containing a pyridine ring can be susceptible to photodegradation. Research on 2-chloropyridine has demonstrated that it can be degraded by UV light, leading to the formation of various intermediate products[9][10]. Therefore, it is advisable to protect this compound from prolonged exposure to direct sunlight or other sources of high-intensity UV radiation.

Figure 1: Factors influencing the stability of this compound.

III. Experimental Protocols

The following section provides standardized, step-by-step methodologies for the experimental determination of the solubility and stability of this compound. These protocols are designed to be self-validating and provide a robust framework for generating reliable data.

Protocol 1: Determination of Qualitative Solubility

This protocol allows for the rapid assessment of solubility in a range of solvents.

Methodology:

-

Preparation: Dispense approximately 25 mg of this compound into a series of small test tubes.

-

Solvent Addition: To each test tube, add 0.75 mL of the desired solvent in small portions.

-

Mixing: After each addition, vigorously shake the test tube for at least 30 seconds.

-

Observation: Visually inspect the solution for the complete dissolution of the solid. If the solid has completely dissolved, the compound is considered soluble in that solvent. If any solid remains, it is considered insoluble or sparingly soluble.

-

pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using litmus paper or a pH meter to determine if the compound is acidic, basic, or neutral in solution[10].

Figure 2: Workflow for the qualitative determination of solubility.

Protocol 2: Stability Testing Under Stressed Conditions

This protocol outlines a method for assessing the stability of this compound under accelerated degradation conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with a 0.1 M HCl solution and incubate at a controlled temperature (e.g., 40°C).

-

Basic Hydrolysis: Mix the stock solution with a 0.1 M NaOH solution and incubate at a controlled temperature (e.g., 40°C).

-

Thermal Stress: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 60°C).

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., a UV lamp at a specific wavelength) for a defined period.

-

-

Time Points: At regular intervals (e.g., 0, 3, 6, 12, and 24 hours), withdraw an aliquot from each stressed sample.

-

Analysis: Analyze the aliquots using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining this compound and to detect the formation of any degradation products.

-

Data Evaluation: Plot the concentration of the parent compound against time for each stress condition to determine the degradation rate.

IV. Conclusion and Recommendations

This compound is a versatile synthetic intermediate whose utility is closely tied to its physicochemical properties. Based on the analysis of its chemical structure and data from analogous compounds, it is predicted to be highly soluble in a wide range of organic solvents and sparingly soluble in water. The primary stability concerns are hydrolysis of the ester functionality under strongly acidic or basic conditions and potential degradation upon exposure to high temperatures and UV light.

For optimal handling and storage, it is recommended that this compound be kept in a tightly sealed container, protected from moisture and light, and stored at refrigerated temperatures (2-8°C) as suggested by suppliers[1]. When used in chemical reactions, careful consideration should be given to the pH and temperature of the reaction medium to minimize degradation and maximize yield. The experimental protocols provided in this guide offer a framework for researchers to generate specific solubility and stability data tailored to their unique applications.

References

-

National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

- Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. (2026). Organic Letters.

-

Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Nicotinate. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2025). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloronicotinic acid. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloronicotinic acid.

-

The Good Scents Company. (n.d.). methyl nicotinate. Retrieved from [Link]

-

PubMed. (n.d.). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

-

Chemsrc. (2025). 2-Chloropyridine. Retrieved from [Link]

-

ResearchGate. (2025). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Retrieved from [Link]

-

PMC. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-chloro-4-methylnicotinate. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link]

-

Chemsrc. (2025). 2-Chloronicotinic acid. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Methyl nicotinate (HMDB0029806). Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Coffee bean. Retrieved from [Link]

- Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof.

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Institutes of Health. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 3. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 4. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloronicotinic Acid | 2942-59-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Methyl Esters [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Methyl 2-chloro-4-methylnicotinate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-chloro-4-methylnicotinate, a substituted pyridine derivative, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique trifunctional architecture—comprising a reactive chloro group, a sterically influential methyl group, and an ester moiety amenable to further modification—renders it a highly versatile scaffold for the synthesis of complex molecular entities. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in the design and execution of novel drug discovery campaigns.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 217811-63-7 | |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | |

| Appearance | White to off-white solid | General laboratory observation |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF) | General laboratory observation |

Strategic Synthesis of this compound

The efficient synthesis of this compound is a critical first step in its application. Two primary, field-validated synthetic routes are presented herein, offering flexibility based on available starting materials and desired scale.

Route 1: Fischer Esterification of 2-chloro-4-methylnicotinic acid

This is the most direct approach, predicated on the availability of the corresponding carboxylic acid. The Fischer esterification is a classic, acid-catalyzed reaction that is both robust and scalable.[1]

Reaction Scheme:

Caption: Fischer Esterification of 2-chloro-4-methylnicotinic acid.

Detailed Experimental Protocol:

-

To a solution of 2-chloro-4-methylnicotinic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.

Route 2: Multi-step Synthesis from 2-chloro-4-methyl nicotinonitrile

This alternative pathway is advantageous when the nicotinonitrile precursor is more readily accessible. It involves the hydrolysis of the nitrile to the carboxylic acid, followed by Fischer esterification.

Workflow Diagram:

Caption: Generalized SNAr mechanism at the 2-position.

This reactivity allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, providing a gateway to a diverse chemical space. The methyl group at the 4-position can exert steric influence on the incoming nucleophile and can also be a site for further functionalization through, for example, radical halogenation. The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the synthetic possibilities.

Application in Drug Development: A Versatile Scaffold

The structural motifs accessible from this compound are prevalent in a number of pharmacologically active agents. While direct synthesis of a marketed drug from this specific starting material is not prominently documented in publicly available literature, its close analogs are key intermediates in the synthesis of important pharmaceuticals. For instance, related 2-chloronicotinic acid derivatives are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides. The structural core of this compound is highly valuable for the construction of kinase inhibitors, GPCR modulators, and other targeted therapies.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (C6) | ~8.3 | d |

| Pyridine-H (C5) | ~7.2 | d |

| OCH₃ | ~3.9 | s |

| CH₃ (C4) | ~2.5 | s |

Rationale: The pyridine protons are expected in the aromatic region, with the C6 proton being the most downfield due to its proximity to the ring nitrogen. The methyl ester protons will appear as a singlet around 3.9 ppm, and the C4-methyl protons as a singlet around 2.5 ppm.

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C2 | ~152 |

| C6 | ~150 |

| C4 | ~148 |

| C3 | ~125 |

| C5 | ~122 |

| OCH₃ | ~53 |

| CH₃ (C4) | ~18 |

Rationale: The carbonyl carbon will be the most downfield signal. The pyridine ring carbons will appear in the aromatic region, with their precise shifts influenced by the chloro, methyl, and ester substituents. The ester and methyl carbons will be in the aliphatic region.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of novel chemical entities with potential therapeutic applications. Its strategic importance lies in the predictable reactivity of its chloro substituent, which allows for the systematic exploration of chemical space around the pyridine core. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their drug discovery programs.

References

- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Computer Science Research, volume 59.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Course Manual.

-

A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. [Link]

- Preparation method of 2-chloro-4-methyl nicotinonitrile. CN103508945A.

Sources

A Technical Guide to Methyl 2-chloro-4-methylnicotinate: Synthesis, Reactivity, and Applications in Modern Chemistry

Abstract

Methyl 2-chloro-4-methylnicotinate (CAS No. 217811-63-7) has emerged as a pivotal building block in heterocyclic chemistry. Its unique substitution pattern—an electron-withdrawing ester, a reactive chlorine atom at the C2 position, and a methyl group at C4 on a pyridine core—makes it a versatile substrate for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, explores its reactivity profile with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and highlights its applications in drug discovery and materials science. Detailed experimental protocols and mechanistic insights are provided for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate.

Introduction: The Strategic Value of a Functionalized Pyridine

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of functional groups onto this heterocycle is a cornerstone of modern synthetic chemistry. This compound serves as an exemplary case study in molecular design, offering three distinct points for chemical modification.

-

The C2-Chloride: The chlorine atom is positioned on an electron-deficient pyridine ring and is ortho to the ring nitrogen, making it an excellent leaving group. This site is highly activated for both nucleophilic aromatic substitution (SNAr) and oxidative addition in metal-catalyzed cross-coupling reactions.

-

The C3-Ester: The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, enabling amide bond formation and other carboxylate chemistries.

-

The C4-Methyl Group: While less reactive, the methyl group can potentially be functionalized through radical or oxidation pathways, or it can serve to modulate the electronic properties and steric environment of the molecule.

This combination of features allows for sequential and regioselective functionalization, making it a powerful tool for building molecular diversity from a single, readily accessible starting material.[1][2]

Physicochemical Properties & Spectroscopic Data

A summary of the key physical and chemical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 217811-63-7 | [3][4] |

| Molecular Formula | C₈H₈ClNO₂ | [3][4] |

| Molecular Weight | 185.61 g/mol | [3][4] |

| Appearance | Off-white to light yellow solid | (Typical) |

| Storage | Sealed in dry, 2-8°C | [3][4] |

| SMILES | CC1=CC=NC(Cl)=C1C(=O)OC | [4] |

Spectroscopic Characterization (Expected):

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring (a doublet and a singlet/doublet, typically δ 7.0-8.5 ppm), a singlet for the ester methyl group (δ ~3.9 ppm), and a singlet for the C4-methyl group (δ ~2.5 ppm). The exact shifts are influenced by the electronic environment.

-

¹³C NMR (CDCl₃, 101 MHz): Key signals would include the carbonyl carbon of the ester (~165 ppm), the carbons of the pyridine ring (δ 110-160 ppm), the ester methyl carbon (~52 ppm), and the C4-methyl carbon (~20 ppm).

-

IR (KBr, cm⁻¹): Characteristic peaks would include a strong C=O stretch for the ester (~1730 cm⁻¹), C=N and C=C stretching vibrations for the aromatic ring (~1580-1400 cm⁻¹), and C-Cl stretching vibrations.

Synthesis of this compound

The most direct and common laboratory synthesis involves the esterification of its corresponding carboxylic acid precursor, 2-chloro-4-methylnicotinic acid.[1] This transformation is typically achieved via Fischer esterification, a classic acid-catalyzed reaction.

The causality behind this choice is rooted in efficiency and atom economy. Using methanol as both the reagent and solvent (or co-solvent) drives the equilibrium toward the product, while a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: Synthesis via Fischer Esterification

This protocol describes a representative procedure based on established esterification methods.[1][5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-methylnicotinic acid (1.0 eq).

-

Reagent Addition: Add methanol in sufficient quantity to fully dissolve the starting material (e.g., 10-20 mL per gram of acid). While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

-

Heating: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralization: Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography if necessary to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The C2-chloro substituent is the primary locus of reactivity, enabling a host of valuable transformations that are fundamental to modern drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. This compound is an ideal substrate for these reactions due to the activated C-Cl bond.[6][7] The choice of catalyst, ligand, and base is critical and is tailored to the specific transformation. The ligand stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base is required to activate the coupling partner (e.g., in Suzuki reactions) or to act as a terminal base (e.g., in Buchwald-Hartwig aminations).

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling of an arylboronic acid with this compound.[8][9]

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Reagent Addition: Add a base, typically aqueous sodium carbonate (Na₂CO₃, 2M solution, 2-3 eq).

-

Solvent: Add a degassed solvent system, such as a mixture of toluene and ethanol or 1,4-dioxane.

-

Reaction Execution: Seal the flask and heat the mixture to 80-100°C with vigorous stirring for 4-16 hours, or until TLC or LC-MS analysis indicates consumption of the starting material.

-

Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Extraction: Separate the organic layer. Wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography to isolate the 2-aryl-4-methylnicotinate product.

Applications in Drug Discovery

The functionalized pyridine core derived from this compound is a key feature in numerous biologically active compounds. Its ability to act as a versatile scaffold allows medicinal chemists to systematically explore structure-activity relationships (SAR).[1] For example, substitution at the C2 position can modulate binding affinity to biological targets like kinases or receptors by introducing new hydrogen bond donors/acceptors or steric bulk. The nicotinic acid framework itself is known to interact with targets such as nicotinic acetylcholine receptors.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex heterocyclic systems. Its well-defined reactivity at the C2-chloro position, particularly in robust and scalable palladium-catalyzed cross-coupling reactions, provides a reliable entry point to a vast chemical space. For researchers in drug discovery and materials science, mastering the chemistry of this building block opens the door to novel molecular designs and accelerated development timelines.

References

- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 . PubChem, National Institutes of Health. [Link]

-

Synthesis of 2-chloro-nicotinic acid, methyl ester . PrepChem.com. [Link]

-

Synthesis and antinociceptive activity of methyl nicotinate . ResearchGate. [Link]

-

Practical and Regioselective Synthesis of C4-Alkylated Pyridines . PMC, National Institutes of Health. [Link]

-

Electronic Supplementary Information . The Royal Society of Chemistry. [Link]

-

Methyl Nicotinate | C7H7NO2 | CID 7151 . PubChem, National Institutes of Health. [Link]

-

Methyl 4-chloro-2-methylnicotinate . MySkinRecipes. [Link]

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

Practical and Regioselective Synthesis of C4-Alkylated Pyridines . ChemRxiv. [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis . [Link]

-

Pyridine synthesis . Organic Chemistry Portal. [Link]

-

Synthesis of functionalized pyridinium salts bearing a free amino group . ResearchGate. [Link]

-

Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture . ChemRxiv. [Link]

-

New Horizons for Cross-Coupling Reactions . Pharmaceutical Technology. [Link]

-

Advances in Cross-Coupling Reactions . PMC, National Institutes of Health. [Link]

-

Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents . Organic Letters. [Link]

-

The cross-coupling reactions of 2 with alkenylboronic acids . ResearchGate. [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . PMC, National Institutes of Health. [Link]

Sources

- 1. Buy this compound | 217811-63-7 [smolecule.com]

- 2. Methyl 4-chloro-2-methylnicotinate [myskinrecipes.com]

- 3. 217811-63-7|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmtech.com [pharmtech.com]

- 7. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to Methyl 2-chloro-4-methylnicotinate: A Versatile Scaffold for Modern Chemical Synthesis

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-4-methylnicotinate is a strategically functionalized pyridine derivative poised as a highly valuable building block in contemporary organic synthesis. Its unique arrangement of a reactive chlorine atom, a modifiable ester, and a methyl group on the pyridine core offers multiple avenues for chemical elaboration. This guide provides an in-depth analysis of its core reactivity, focusing on its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. We will explore its vast potential in the synthesis of complex molecules for medicinal chemistry, agrochemicals, and materials science. Detailed, field-proven protocols for key transformations are provided, underpinned by mechanistic insights to empower researchers in leveraging this scaffold for novel discovery programs.

Introduction: The Molecular Blueprint

This compound (CAS No. 217811-63-7) is a substituted nicotinic acid ester.[1] The intrinsic reactivity of this molecule is dictated by the electronic nature of the pyridine ring and the specific placement of its functional groups. The nitrogen atom acts as an electron-withdrawing group, which significantly influences the reactivity of the ring positions, particularly activating the C2 and C4 positions towards nucleophilic attack.[2] The chlorine atom at the C2 position is the primary reactive handle for substitution and cross-coupling, while the methyl ester at C3 offers a secondary point for modification, typically via hydrolysis and subsequent amide coupling.

Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its effective application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 217811-63-7 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| SMILES | CC1=C(C(=NC=C1)Cl)C(=O)OC | [1] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [1] |

| logP | 1.83 | [1] |

Core Structural Features & Reactivity

The synthetic potential of this compound is derived from three key structural motifs, each offering a distinct pathway for molecular diversification.

Foundational Synthetic Transformations

The C2-chloro group is the linchpin of this molecule's utility. It readily participates in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes the 2-position susceptible to attack by nucleophiles. This reaction proceeds through a Meisenheimer complex intermediate, and the displacement of the chloride ion is the driving force.[3] This pathway is particularly effective for introducing heteroatom nucleophiles.

-

Causality: SNAr reactions on 2-chloropyridines are often thermally driven and can be sluggish.[4] However, they offer a metal-free alternative to cross-coupling for introducing amines, alcohols, and thiols. High temperatures, often achieved using microwave irradiation or flow reactors, can significantly accelerate the reaction and improve yields.[4][5] While 2-fluoropyridines are even more reactive towards SNAr, 2-chloropyridines are often more readily available and cost-effective.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling has revolutionized C-C and C-N bond formation. This compound is an excellent substrate for these transformations, though its chloride leaving group requires carefully optimized conditions.

This reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines.[7] For aryl chlorides, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step and is more challenging than with corresponding bromides or iodides.[8]

-

Expertise & Experience: Success with this substrate requires a robust catalytic system. The key is using bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) that facilitate the difficult oxidative addition step.[8][9] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.[8]

The Suzuki reaction is arguably the most widely used C-C bond-forming cross-coupling reaction, pairing an organohalide with an organoboron species.[10] It is renowned for its mild conditions and tolerance of a wide range of functional groups.[11]

-

Trustworthiness: The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12] The choice of palladium precursor, ligand, base, and solvent must be tailored to the specific coupling partners to ensure high conversion and minimize side reactions like hydrodehalogenation or protodeboronation.

Potential Research Applications

The synthetic versatility of this compound makes it a valuable starting point for discovery programs across multiple scientific disciplines.

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs. This building block is particularly well-suited for generating libraries of compounds for screening.

-

Kinase Inhibitors: Many kinase inhibitors target the ATP-binding site, and substituted heterocyclic scaffolds like aminopyridines are bioisosteres of the natural purine ring of ATP.[13] Using this compound, medicinal chemists can perform Suzuki couplings to install various aryl or heteroaryl groups at the C2 position, which can project into and interact with specific pockets of the kinase active site. Subsequent amination at the C2 position via Buchwald-Hartwig or SNAr reactions can introduce groups that form critical hydrogen bonds. This modular approach allows for rapid exploration of structure-activity relationships (SAR).[11][13]

-

GPCR Modulators & Other Targets: The ability to rapidly generate diverse chemical matter from this starting material makes it applicable to virtually any target class where substituted pyridines are known to be active.

The following workflow illustrates how this compound can be integrated into a typical drug discovery campaign.

Agrochemical Development

Aminopyridine structures are also prevalent in agricultural products.[4] The same synthetic strategies used in drug discovery can be applied to create novel herbicides, pesticides, or fungicides. Libraries of compounds derived from this compound can be screened for desired biological activity against various pests and weeds.[14]

Key Experimental Protocols

The following protocols are generalized, self-validating methodologies. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine

This protocol describes a thermally-driven, metal-free amination.

-

Reagent Preparation: In a sealed reaction vial, combine this compound (1.0 equiv), the desired secondary amine (1.5-2.0 equiv), and a high-boiling point solvent such as NMP or DMSO.

-

Reaction Execution: Heat the mixture to 100-150 °C. For more challenging substrates, a microwave reactor can be used at temperatures up to 200 °C for shorter reaction times.[4][5]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up & Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the solvent and excess amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is designed for the more challenging C-Cl bond activation.

-

Inert Atmosphere: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., RuPhos, 4 mol%).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[8]

-

Reaction Execution: Heat the reaction mixture to 80-110 °C and stir vigorously.[8]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up & Purification: After completion, cool the mixture to room temperature and filter through a pad of Celite to remove palladium residues. Rinse the pad with ethyl acetate. Concentrate the filtrate and purify the residue by silica gel column chromatography.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a standard procedure for C-C bond formation.

-

Inert Atmosphere: In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid or boronate ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).

-

Catalyst & Solvent: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a combination of Pd(OAc)₂ and a ligand like SPhos).[12][15] Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[11][15]

-

Reaction Execution: Heat the mixture to 80-100 °C and stir until the reaction is complete as determined by TLC or LC-MS.

-

Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

The diagram below visualizes these key synthetic transformations.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for innovation. Its well-defined reactive sites allow for predictable and high-yielding transformations, enabling the rapid synthesis of diverse molecular libraries. For researchers in drug discovery and agrochemicals, this scaffold offers a reliable and cost-effective starting point for developing novel, high-value compounds. The protocols and insights provided in this guide serve as a comprehensive resource for unlocking the full potential of this powerful synthetic building block.

References

- K. M. B. O’Connell, et al. (2014). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Pfizer Inc., Global Research & Development, Medicinal Chemistry.

- (2019).

- ChemScene.

- A. J. S. S. L. a. S. M. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.

- M. T. (2009).

- BenchChem. (2025).

- D. A. N. a. M. S. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- D. A. N. a. M. S. S. (2014).

- Smolecule. (2024).

- MySkinRecipes.

- CN103508945A. (2014). Preparation method of 2-chloro-4-methyl nicotinonitrile.

- S. G. a. A. C. W. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.

- Wikipedia. (2023).

- CN112824387A. (2021). 2-methyl nicotinate and preparation method and application thereof.

- PubChem.

- BLD Pharm.

- N/A. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. N/A.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- ChemScene.

- Wikipedia. (2023). Suzuki reaction. Wikipedia.

- PrepChem.com. Synthesis of 2-chloro-nicotinic acid, methyl ester. PrepChem.com.

- The Royal Society of Chemistry.

- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.

- Chemsrc. (2025).

- ChemicalBook.

- BenchChem. (2025). A Tale of Two Scaffolds: Ethyl 6-chloro-4-(methylamino)nicotinate vs. Aminopyrimidines in Kinase Inhibitor Design. BenchChem.

- ChemicalBook. (2024). Methyl Nicotinate: uses and Synthesis method. ChemicalBook.

- BenchChem. (2025). Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions. BenchChem.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.

Sources

- 1. chemscene.com [chemscene.com]

- 2. youtube.com [youtube.com]

- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. Methyl 4-chloro-2-methylnicotinate [myskinrecipes.com]

- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

The Strategic Utility of Methyl 2-chloro-4-methylnicotinate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, enhancing solubility and target engagement. Strategic substitution on the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Among the vast array of substituted pyridine building blocks, Methyl 2-chloro-4-methylnicotinate (CAS No. 217811-63-7) has emerged as a particularly valuable intermediate for the synthesis of complex pharmaceutical molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, safe handling, and critical applications in drug development, supported by field-proven insights and methodologies.

Core Compound Profile: this compound

A comprehensive understanding of the physicochemical properties of a synthetic building block is fundamental to its effective utilization. The key attributes of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 217811-63-7 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [2] |

| IUPAC Name | methyl 2-chloro-4-methylpyridine-3-carboxylate | [2] |

| Synonym(s) | Methyl 2-chloro-4-methylpyridine-3-carboxylate | [2] |

| Appearance | Not specified, likely a solid or oil | |

| Purity | Typically >98% | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Synthesis and Manufacturing Landscape

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several synthetic routes exist for analogous compounds, a particularly relevant method is adapted from the synthesis of the corresponding ethyl ester, as detailed in European Patent EP 0372654 A2.[3] This approach involves the cyclization and chlorination of a diene precursor.

Experimental Protocol: Synthesis of 2-chloro-4-methylnicotinate Esters

This protocol is adapted from a known procedure for the ethyl ester and is applicable for the synthesis of the methyl ester with appropriate modifications. The core of this synthesis is the acid-catalyzed cyclization and concomitant chlorination of a substituted butadiene derivative.

Step 1: Preparation of the Diene Precursor

The synthesis begins with the preparation of a 1-cyano-4-(N,N-dimethylamino)-1-alkoxycarbonyl-2-methyl-1,3-butadiene. This intermediate is typically synthesized through a Knoevenagel-type condensation reaction.

Step 2: Cyclization and Chlorination

The diene precursor is then subjected to cyclization in the presence of a chlorinating agent, such as hydrogen chloride.

-

Reaction: 1-Cyano-4-(N, N-dimethylamino)-1 -ethoxycarbonyl-2-methyi-1 ,3-butadiene (0.12 mol) is dissolved in toluene (250 ml).

-

Conditions: The stirred solution is heated to 50°C. A steady stream of hydrogen chloride gas is passed through the solution for 3 hours.[3]

-

Rationale: The hydrogen chloride serves as both the catalyst for the cyclization of the diene system to form the pyridine ring and as the source of the chlorine atom at the 2-position. The elevated temperature facilitates the reaction kinetics.

-

Work-up and Purification: Following the reaction, the mixture is cooled, and the product is isolated through extraction and purified by distillation or chromatography to yield the 2-chloro-4-methylnicotinic acid ester.

Caption: Synthetic workflow for the preparation of 2-chloro-4-methylnicotinate esters.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The strategic placement of the chloro, methyl, and methyl ester groups on the pyridine ring makes this compound a versatile building block in medicinal chemistry. The chlorine atom at the 2-position is particularly reactive and serves as a handle for introducing a wide array of substituents through nucleophilic substitution or cross-coupling reactions.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyridine nitrogen and the adjacent ester group activates the chlorine atom for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

In modern drug discovery, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituted pyridine core of this compound is an excellent substrate for reactions such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.